molecular formula C9H5ClFNO B14181454 5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline CAS No. 923021-50-5

5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline

Cat. No.: B14181454
CAS No.: 923021-50-5
M. Wt: 197.59 g/mol
InChI Key: YJYTULACZPSFPP-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline is a heterocyclic compound with the molecular formula C9H5ClFNO. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of halogenated anilines and ketones, followed by cyclization reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated isoquinolines and quinolines, such as:

Uniqueness

The uniqueness of 5-Chloro-6-fluoro-2-oxo-2lambda~5~-isoquinoline lies in its specific halogenation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

923021-50-5

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

5-chloro-6-fluoro-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C9H5ClFNO/c10-9-7-3-4-12(13)5-6(7)1-2-8(9)11/h1-5H

InChI Key

YJYTULACZPSFPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=[N+](C=C2)[O-])Cl)F

Origin of Product

United States

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